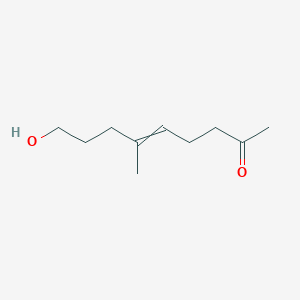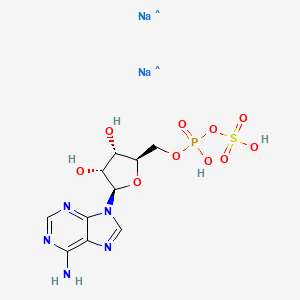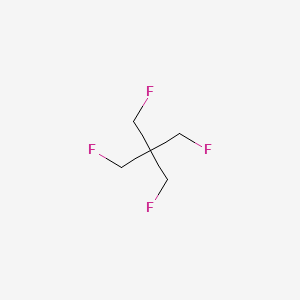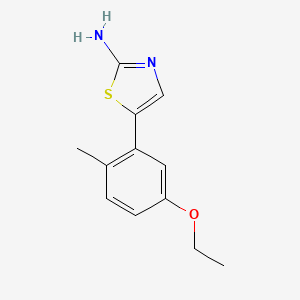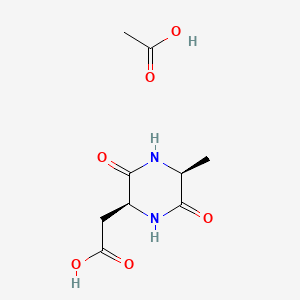
Aspartyl-alanyl-diketopiperazine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspartyl-alanyl-diketopiperazine acetate is a diketopiperazine derivative known for its immunomodulatory properties. This compound can modulate the inflammatory immune response through a molecular pathway implicated in T-lymphocyte anergy . It is primarily used for research purposes and has shown potential in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aspartyl-alanyl-diketopiperazine acetate can be synthesized from aspartame through a series of chemical reactions. The synthesis involves the formation of a diketopiperazine ring by cyclization of the aspartame derivative . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Aspartyl-alanyl-diketopiperazine acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Aplicaciones Científicas De Investigación
Aspartyl-alanyl-diketopiperazine acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It is studied for its role in modulating immune responses and its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
Aspartyl-alanyl-diketopiperazine acetate exerts its effects by modulating the activity of T-lymphocytes. It interacts with specific molecular targets and pathways involved in the immune response, such as the NF-κB pathway . This interaction leads to the suppression of pro-inflammatory cytokines and the promotion of an anti-inflammatory state.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(L-aspartyl-L-phenylalanyl): Another diketopiperazine derivative with similar immunomodulatory properties.
Cyclo(L-alanyl-L-phenylalanyl): Known for its role in modulating immune responses and potential therapeutic applications.
Uniqueness
Aspartyl-alanyl-diketopiperazine acetate is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H14N2O6 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
acetic acid;2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H10N2O4.C2H4O2/c1-3-6(12)9-4(2-5(10)11)7(13)8-3;1-2(3)4/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11);1H3,(H,3,4)/t3-,4-;/m0./s1 |
Clave InChI |
MYRIWKRFRIFHDD-MMALYQPHSA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O.CC(=O)O |
SMILES canónico |
CC1C(=O)NC(C(=O)N1)CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



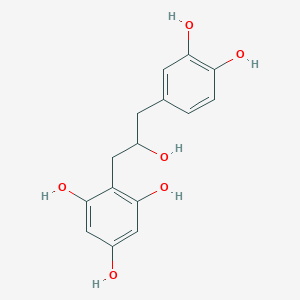
![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)

![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)

![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)

